BenchChemオンラインストアへようこそ!

Ceftobiprole medocaril sodium

Staphylococcus aureus bacteremia Phase 3 non-inferiority trial Monotherapy bactericidal cephalosporin

Ceftobiprole medocaril sodium (CAS 252188-71-9) is the parenteral prodrug of ceftobiprole, a fifth-generation cephalosporin antibiotic that belongs to the pyrrolidinone-3-ylidenemethyl cephem subclass. It is distinguished from all earlier cephalosporin generations by its high-affinity binding to penicillin-binding protein 2a (PBP2a), the mecA gene product that confers methicillin resistance in Staphylococcus aureus, thereby retaining bactericidal activity against methicillin-resistant S.

Molecular Formula C26H25N8NaO11S2
Molecular Weight 712.6 g/mol
CAS No. 252188-71-9
Cat. No. B1496173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftobiprole medocaril sodium
CAS252188-71-9
SynonymsBAL 5788
BAL-5788
BAL5788
ceftobiprole medocaril
ceftobiprole medocaril (INN)
ceftobiprole medocaril free acid
ceftobiprole medocaril sodium
Molecular FormulaC26H25N8NaO11S2
Molecular Weight712.6 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+]
InChIInChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1
InChIKeyMFAWUGGPPMTWPU-INRVRKGJSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceftobiprole Medocaril Sodium (CAS 252188-71-9): A Fifth-Generation Cephalosporin Prodrug for Anti-MRSA Therapy – Procurement-Relevant Profile


Ceftobiprole medocaril sodium (CAS 252188-71-9) is the parenteral prodrug of ceftobiprole, a fifth-generation cephalosporin antibiotic that belongs to the pyrrolidinone-3-ylidenemethyl cephem subclass [1]. It is distinguished from all earlier cephalosporin generations by its high-affinity binding to penicillin-binding protein 2a (PBP2a), the mecA gene product that confers methicillin resistance in Staphylococcus aureus, thereby retaining bactericidal activity against methicillin-resistant S. aureus (MRSA) [2]. Ceftobiprole also maintains broad-spectrum activity against many Gram-negative pathogens, including Pseudomonas aeruginosa and AmpC-producing Enterobacteriaceae, making it a monotherapy candidate for mixed infections where older anti-MRSA agents require combination therapy [3].

Why In-Class Cephalosporin Substitution Fails for Ceftobiprole Medocaril Sodium: The PBP2a Imperative


Generic substitution within the cephalosporin class is precluded for ceftobiprole medocaril sodium because no earlier-generation cephalosporin—nor even its closest structural analog ceftaroline—replicates its combined pharmacological profile. Ceftobiprole is one of only two cephalosporins worldwide that bind PBP2a with clinically meaningful affinity; however, it is the only one that simultaneously delivers coverage of Pseudomonas aeruginosa comparable to ceftazidime and cefepime, robust anti-staphylococcal bone penetration, and validated clinical efficacy as monotherapy for Staphylococcus aureus bacteremia (SAB) including right-sided endocarditis [1]. Third-generation cephalosporins (e.g., ceftriaxone, ceftazidime) are uniformly inactive against MRSA, and fourth-generation cefepime lacks anti-MRSA activity entirely, necessitating the addition of vancomycin, daptomycin, or linezolid [2]. Ceftaroline fosamil, while sharing anti-MRSA PBP2a binding, lacks clinically useful activity against P. aeruginosa and is not indicated for SAB or hospital-acquired pneumonia (HAP), limiting its suitability as a broad-spectrum monotherapy replacement [3]. The prodrug formulation ceftobiprole medocaril sodium further differentiates the product by enabling rapid, esterase-mediated conversion to active ceftobiprole with >95% stability in elastomeric infusion devices for 24 hours at 25°C, a feature critical for outpatient parenteral antimicrobial therapy (OPAT) that is not established for many comparator cephalosporins [4].

Quantitative Comparator Evidence: Ceftobiprole Medocaril Sodium Versus Closest Analogs and Alternatives


Monotherapy Success in Staphylococcus aureus Bacteremia: Ceftobiprole vs. Daptomycin ± Aztreonam (ERADICATE Phase 3 Trial)

In the pivotal ERADICATE Phase 3 randomized, double-blind, non-inferiority trial, ceftobiprole medocaril demonstrated comparable overall success to daptomycin (with or without aztreonam) in patients with complicated S. aureus bacteremia (SAB). The overall success rate was 69.8% for ceftobiprole versus 68.7% for daptomycin (± aztreonam) in the modified intention-to-treat (mITT) population at 70 days post-randomization [1]. All-cause mortality, microbiological eradication rates, and new SAB complications were similar between treatment groups [2]. This is the first and only Phase 3 evidence supporting a cephalosporin as monotherapy for SAB including right-sided infective endocarditis, and the only head-to-head registration trial comparing a β-lactam against daptomycin for this indication.

Staphylococcus aureus bacteremia Phase 3 non-inferiority trial Monotherapy bactericidal cephalosporin

Early Clinical Response in Acute Bacterial Skin and Skin Structure Infections: Ceftobiprole vs. Vancomycin + Aztreonam

In a randomized, controlled, double-blind, multinational Phase 3 trial for acute bacterial skin and skin structure infections (ABSSSI), ceftobiprole medocaril met the primary endpoint of early clinical response at 48–72 hours, achieving 91.3% compared with 88.1% for the combination of vancomycin plus aztreonam [1]. The between-treatment difference was +3.2 percentage points, confirming non-inferiority against a standard-of-care two-drug regimen. This monotherapy obviates the need for vancomycin therapeutic drug monitoring and the dual-infusion logistics required for the comparator combination.

ABSSSI Early clinical response Non-inferiority cephalosporin

Gram-Negative Spectrum Advantage Over Ceftaroline: Pseudomonas aeruginosa Coverage and AmpC Stability

Ceftobiprole retains clinically meaningful activity against P. aeruginosa (MIC50 = 2 µg/mL, equal to ceftazidime and 2-fold more potent than cefepime) from the SENTRY Surveillance Program analysis of 40,675 global isolates, whereas ceftaroline lacks anti-pseudomonal activity entirely [1]. Additionally, ceftobiprole and cefepime demonstrate lower MICs than ceftazidime against AmpC-overexpressing Enterobacter cloacae, and ceftobiprole is a poor inducer and poor substrate for AmpC β-lactamases, making it more resilient against stably derepressed AmpC mutants [2]. Against 4,026 Gram-negative clinical isolates in the CLASS study, ceftobiprole susceptibility was 86.9%, compared with 91.7% and 95.2% for ceftazidime and cefepime, respectively; for ESBL-negative Enterobacteriaceae, susceptibility was comparable to ceftazidime, ceftriaxone, and cefepime [3]. Ceftaroline has no approved indication requiring reliable Gram-negative coverage (e.g., HAP) and routinely requires combination therapy when Gram-negative pathogens are suspected, whereas ceftobiprole is approved for HAP (excluding VAP) as monotherapy.

Gram-negative coverage Pseudomonas aeruginosa Ceftaroline comparator

Bone and Tissue Pharmacokinetics: Ceftobiprole vs. Vancomycin and Linezolid in MRSA Osteomyelitis (Rabbit Model)

In a rabbit model of MRSA tibial osteomyelitis, 4 weeks of treatment with ceftobiprole (40 mg/kg s.c. q6h) produced superior bacteriological outcomes compared with vancomycin (30 mg/kg s.c. q12h) and linezolid (60 mg/kg p.o. q8h). After ceftobiprole treatment, bacterial titers in all infected left tibiae were below the level of detection (100% clearance), whereas only 73% of vancomycin-treated and 73% of linezolid-treated animals achieved clearance below the detection threshold [1]. Furthermore, ceftobiprole concentrations in infected bone were 3- to 5-fold higher than in uninfected bone, suggesting infection-enhanced penetration. Bone matrix concentrations in uninfected animals at the 20 mg/kg dose were 3.2 ± 1.3 µg/g (tibial matrix) and 11.2 ± 6.5 µg/g (marrow), increasing to 13.4 ± 7.3 µg/g and 66.3 ± 43.2 µg/g, respectively, at the 80 mg/kg dose [1]. In humans receiving 500 mg IV ceftobiprole, cortical bone exposure was demonstrated in hip prosthesis patients, confirming clinical translatability [2].

Osteomyelitis Bone penetration MRSA treatment

Stability of Ceftobiprole Medocaril Sodium in Elastomeric Infusion Devices for OPAT: 24-Hour Ambient Stability Validated

Ceftobiprole medocaril sodium at 6.25 mg/mL in 0.9% sodium chloride remained above 95% of its initial concentration for 24 hours at both refrigerated (2–8°C) and ambient (25°C) conditions in Accufuser® portable elastomeric infusion devices, with negligible drug adsorption to the device walls (<0.1%) [1]. pH remained within acceptable limits for intravenous administration, and no particle formation was detected across the study period. Stability was reduced in 5% dextrose solutions, indicating 0.9% NaCl is the preferred diluent for OPAT [1]. This 24-hour ambient stability supports once-daily device preparation and outpatient administration, a significant logistical advantage over ceftazidime (stable <8 hours at room temperature) and meropenem (stable <4–8 hours at room temperature as per standard references).

OPAT stability Elastomeric infusion Outpatient antimicrobial therapy

Low Propensity for Resistance Selection and Favorable β-Lactamase Stability Profile

In single-step and serial passage in vitro resistance development studies, ceftobiprole demonstrated a low propensity to select for resistant subpopulations [1]. Against β-lactamases, ceftobiprole was refractory to hydrolysis by the common staphylococcal PC1 β-lactamase, the class A TEM-1 β-lactamase, and the class C AmpC β-lactamase; it is a weak inducer and poor substrate for AmpC cephalosporinases, a profile shared with cefepime but superior to ceftazidime against AmpC-overexpressing Enterobacter spp. and Citrobacter spp. [2]. Ceftobiprole also retains activity against MRSA strains harboring divergent mecA homologues (mecC/mecALGA251) [3]. In contrast to daptomycin, for which resistance can emerge during therapy via mutations in mprF, cls2, and pgsA, and to vancomycin, where hVISA/VISA phenotypes are prevalent, the dual-PBP binding mechanism of ceftobiprole (native PBPs plus PBP2a) imposes a higher genetic barrier to resistance development.

Resistance selection β-lactamase stability AmpC induction

Ceftobiprole Medocaril Sodium: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Monotherapy for Complicated Staphylococcus aureus Bacteremia Including Right-Sided Endocarditis

Ceftobiprole medocaril sodium is the first and only FDA-approved cephalosporin indicated for SAB including right-sided infective endocarditis. The ERADICATE Phase 3 trial demonstrated non-inferiority to daptomycin (± aztreonam) with overall success rates of 69.8% vs. 68.7% [1]. Procurement for infectious disease services managing bloodstream infections enables a β-lactam monotherapy option that avoids daptomycin myopathy monitoring and the mandatory Gram-negative coverage adjunct required with daptomycin. This scenario leverages ceftobiprole's dual Gram-positive and Gram-negative spectrum, achieving monotherapy where daptomycin-based regimens demand combination therapy.

Monotherapy for Hospital-Acquired Pneumonia (Excluding VAP) and Community-Acquired Pneumonia Where MRSA Is Suspected

Ceftobiprole is approved for HAP (excluding VAP) and CABP based on Phase 3 trial data showing non-inferiority to ceftazidime plus linezolid and to ceftriaxone ± linezolid, respectively [1]. Unlike ceftaroline, which lacks anti-pseudomonal activity required for HAP empiric coverage, ceftobiprole provides P. aeruginosa coverage (MIC50 = 2 µg/mL, equivalent to ceftazidime) together with anti-MRSA activity [2]. Procurement for hospital respiratory and ICU services enables a single-agent β-lactam for empiric pneumonia treatment where both MRSA and P. aeruginosa are epidemiological concerns, reducing the need for dual β-lactam or β-lactam-plus-glycopeptide regimens.

Outpatient Parenteral Antimicrobial Therapy (OPAT) Programs Utilizing Elastomeric Infusion Devices

Ceftobiprole medocaril sodium at 6.25 mg/mL in 0.9% NaCl retains >95% chemical stability for 24 hours at 25°C in Accufuser® elastomeric devices with <0.1% drug adsorption [1]. This stability profile supports once-daily device preparation and 24-hour continuous ambulatory infusion, enabling early hospital discharge and home-based completion of IV therapy for ABSSSI, osteomyelitis, and SAB step-down. In contrast, ceftazidime, meropenem, and many comparator β-lactams require more frequent device changes or cold-chain storage for comparable stability, increasing OPAT logistical burden. Procurement for OPAT and home-infusion pharmacy services enables a differentiated service line that is not equally supported by all anti-MRSA agents.

Orthopedic and Diabetic Foot Infections Requiring Bone-Penetrant Anti-MRSA Therapy

In a validated rabbit MRSA tibial osteomyelitis model, ceftobiprole achieved 100% bacterial clearance from infected bone compared with 73% for both vancomycin and linezolid [1]. Ceftobiprole concentrations in infected bone were 3- to 5-fold higher than in uninfected bone, indicating selective penetration into infection sites [1]. Human pharmacokinetic data confirm cortical bone exposure at clinically relevant levels following a 500 mg IV dose [2]. Procurement for orthopedic surgery, podiatry, and trauma services supports a bone-penetrant monotherapy option that may reduce reliance on prolonged vancomycin courses with their attendant nephrotoxicity monitoring or the hematological toxicity risks of linezolid beyond 14 days.

Quote Request

Request a Quote for Ceftobiprole medocaril sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.